

Comparative Stability Analysis: Amoxicillin vs. Amoxicilloic Acid

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Compound of Interest

Compound Name: Amoxicilloic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of the antibiotic amoxicillin and its primary hydrolytic degradant, **amoxicilloic acid**. This document provides a detailed comparison of their stability under various environmental conditions, supported by quantitative data and experimental protocols.

Executive Summary

Amoxicillin, a widely prescribed β -lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β -lactam ring. This process, catalyzed by acidic, basic, or enzymatic conditions, leads to the formation of **amoxicilloic acid**, an inactive and potential allergenic metabolite.^[1] Understanding the comparative stability of both the parent drug and its main degradant is crucial for optimizing drug formulation, ensuring therapeutic efficacy, and assessing environmental fate.

This guide reveals that amoxicillin exhibits its greatest stability in the slightly acidic to neutral pH range. In contrast, its degradation product, **amoxicilloic acid**, is inherently less stable and prone to further degradation. The stability of both compounds is significantly influenced by pH and temperature, with elevated temperatures accelerating decomposition.

Quantitative Stability Data

The following table summarizes the degradation kinetics of amoxicillin under various pH and temperature conditions. While comprehensive quantitative data for the degradation of

amoxicilloic acid under identical conditions is limited in publicly available literature, it is understood to be less stable than the parent compound.

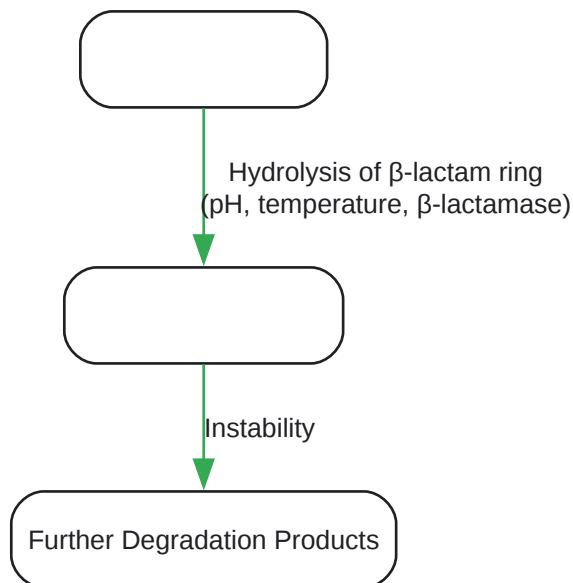
Compound	pH	Temperature (°C)	Half-life ($t_{1/2}$)	Degradation Rate Constant (k)	Reference
Amoxicillin	1.2	37	1.3 hours	-	[1]
Amoxicillin	5.0	37	Most stable	-	[1]
Amoxicillin	6.8	37	15.1 hours	-	[1]
Amoxicillin	7.5	37	7.5 hours	-	[1]
Amoxicillin	-	4	80.3 hours (t_{90})	-	[2]
Amoxicillin	-	25	24.8 hours (t_{90})	-	[2]
Amoxicillin	-	37	9.0 hours (t_{90})	-	[2]

* t_{90} represents the time for 10% degradation.

Degradation Pathway

The primary degradation pathway of amoxicillin involves the hydrolytic cleavage of the amide bond within the β -lactam ring, resulting in the formation of **amoxicilloic acid**. This process is irreversible and leads to the loss of antibacterial activity.

Amoxicillin Degradation Pathway



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Amoxicillin degradation to **amoxicilloic acid**.

Experimental Protocols

The following section details the methodologies for assessing the stability of amoxicillin and **amoxicilloic acid**.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation profile and the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

- Accurately weigh and dissolve a known amount of amoxicillin or **amoxicilloic acid** in a suitable solvent (e.g., purified water or a buffer of specific pH) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

2. Stress Conditions:

- **Acid Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 40°C) for a defined period.
- **Base Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at room temperature for a specified duration.
- **Oxidative Degradation:** Treat the stock solution with a controlled volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light.
- **Thermal Degradation:** Expose the stock solution to a constant elevated temperature (e.g., 60°C) in a calibrated oven.
- **Photolytic Degradation:** Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis:

- At specified time intervals, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples as required.
- Dilute the samples to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

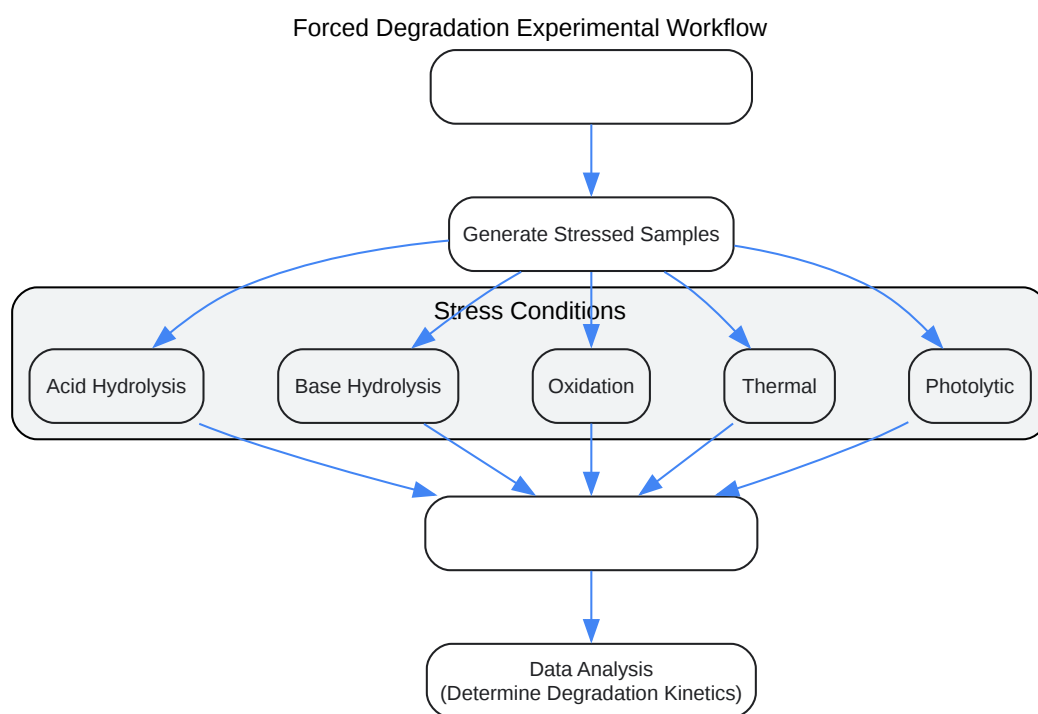
A High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

Chromatographic Conditions:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.0) and an organic solvent like acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

The following diagram illustrates the general workflow for conducting a forced degradation study.



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Workflow for forced degradation studies.

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